benzyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate
Overview
Description
Benzyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a hydroxy-2-methylpropan-2-yl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate can be synthesized through several methods. One common method involves the reaction of 2-amino-2-methylpropan-1-ol with benzyl chloroformate in the presence of a base such as sodium bicarbonate . The reaction is typically carried out in dichloromethane at room temperature for 16 hours . The product is then purified using silica gel column chromatography.
Another method involves the use of N-ethyl-N,N-diisopropylamine as a base and dichloromethane as the solvent. The reaction is conducted at 0°C to room temperature over a period of 2 hours . The product is purified by flash chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of benzyl N-(1-oxo-2-methylpropan-2-yl)carbamate.
Reduction: Formation of benzyl N-(1-amino-2-methylpropan-2-yl)carbamate.
Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . It may also interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
Benzyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate can be compared with other similar compounds such as:
Benzyl N-(1-hydroxy-2-methylpropan-2-yl)(methyl)carbamate: This compound has an additional methyl group, which may affect its reactivity and biological activity.
Benzyl N-(2-methyl-2-(phenylmethoxy)propan-2-yl)carbamate: This compound has a phenylmethoxy group, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
Benzyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate, also referred to as N-benzyloxycarbonyl-D-alaninol (Cbz-D-Ala-ol), is a carbamate derivative notable for its applications in organic synthesis and potential biological activities. This compound is particularly significant in the context of enzyme mechanisms and drug development, especially concerning antibiotic synthesis and modification of amino acids.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : CHNO
- CAS Number : 62471-40-3
- Functional Groups : Carbamate, hydroxyl, and benzyl groups
This structure allows the compound to function effectively as a protecting group for amines during peptide synthesis, which is crucial in both organic and medicinal chemistry.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Interaction : The compound has been studied for its ability to interact with various enzymes, particularly those involved in amino acid metabolism. Its reactivity profile allows it to act as a substrate or inhibitor, facilitating the study of enzyme mechanisms and pathways.
- Antimicrobial Potential : Due to its structural similarity to D-alanine derivatives, this compound may influence bacterial cell wall synthesis. This makes it a candidate for developing new antibiotics targeting resistant bacterial strains.
- Drug Development : The compound's role as a precursor in synthesizing pharmaceuticals highlights its importance in medicinal chemistry. Its derivatives have shown promise in various therapeutic areas, including antiarrhythmic and hypotensive applications.
Enzyme Mechanism Studies
A study focusing on the interaction of this compound with specific enzymes demonstrated its potential as a tool for probing enzyme activity. The compound was shown to selectively modify amino acid residues, which could lead to insights into enzyme function and regulation.
Antimicrobial Activity
Research has highlighted the potential of this compound in combating bacterial infections. A comparative analysis of its derivatives revealed significant antimicrobial activity against various strains, suggesting further exploration in antibiotic development.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to other carbamates:
Compound Name | Biological Activity | Applications |
---|---|---|
This compound | Enzyme interaction, antimicrobial potential | Antibiotic synthesis, enzyme mechanism studies |
Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate | Antimicrobial, antiarrhythmic properties | Drug development, organic synthesis |
Cbz-D-Ala-OH | Inhibition of bacterial cell wall synthesis | Antibiotic research |
Properties
IUPAC Name |
benzyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,9-14)13-11(15)16-8-10-6-4-3-5-7-10/h3-7,14H,8-9H2,1-2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMLBZXMMMIGES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80489475 | |
Record name | Benzyl (1-hydroxy-2-methylpropan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80489475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62471-40-3 | |
Record name | Benzyl (1-hydroxy-2-methylpropan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80489475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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